5-Bromo-2-chloro-N-methylisonicotinamide
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Overview
Description
Scientific Research Applications
5-Bromo-2-chloro-N-methylisonicotinamide has a wide range of applications in scientific research:
Safety and Hazards
The safety information for 5-Bromo-2-chloro-N-methylisonicotinamide indicates that it should be handled with care. Users should wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as should dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-methylisonicotinamide typically involves the halogenation of isonicotinamide derivatives. One common method is the reaction of 2-chloroisonicotinamide with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The halogen atoms (bromine and chlorine) in 5-Bromo-2-chloro-N-methylisonicotinamide can undergo nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-chloro-N-methylisonicotinamide is not fully understood. its halogenated pyridyl ring suggests potential interactions with biomolecules through halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide: This compound has a similar structure but with a methoxy group instead of a methyl group.
5-Bromo-2-chloropyridine: Lacks the carboxamide group, making it less versatile in certain applications.
Uniqueness: 5-Bromo-2-chloro-N-methylisonicotinamide’s unique combination of halogen atoms and the carboxamide group provides distinct chemical properties and reactivity patterns. This makes it particularly useful in synthetic chemistry and as a probe in biological studies.
Properties
IUPAC Name |
5-bromo-2-chloro-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c1-10-7(12)4-2-6(9)11-3-5(4)8/h2-3H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSGNCFZCVOLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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